5‑HT₇ Receptor Affinity: Low‑Nanomolar Binding Distinguishes This Scaffold from High‑Affinity Clinical Antagonists
In CHO cell membranes expressing the human recombinant 5‑HT₇ receptor, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide displaced [³H]LSD with a Ki of 881–891 nM [1]. By contrast, the clinical‑stage 5‑HT₇ antagonist SB‑269970 exhibits a pKi of 8.3, corresponding to a Ki of ≈5 nM , and DR‑4004 displays a pKi of 8.67, corresponding to a Ki of ≈2.1 nM . Thus, the target compound is approximately 175‑fold and 420‑fold less potent, respectively, than these high‑affinity comparators. Its 5‑HT₇ affinity places it in a distinct, lower‑potency tier useful for experiments probing partial receptor occupancy or for fragment‑based drug design (FBDD) where weak initial hits of 100–1000 μM are desirable for structure‑guided optimization. No publicly available data on the 5‑HT₇ affinity of close structural analogs (e.g., CAS 954701‑85‑0 or CAS 954701‑91‑8) were located, preventing direct head‑to‑head comparison within the immediate series.
| Evidence Dimension | 5‑HT₇ receptor binding affinity (Ki, radioligand displacement) |
|---|---|
| Target Compound Data | Ki = 881–891 nM |
| Comparator Or Baseline | SB‑269970: Ki ≈ 5 nM; DR‑4004: Ki ≈ 2.1 nM |
| Quantified Difference | Target ≈ 175‑fold less potent than SB‑269970; ≈ 420‑fold less potent than DR‑4004 |
| Conditions | Human recombinant 5‑HT₇ receptor in CHO or HEK cell membranes; [³H]LSD radioligand; competitive displacement assay |
Why This Matters
For researchers requiring a low‑intrinsic‑affinity 5‑HT₇ probe to investigate partial receptor occupancy, functional selectivity, or fragment‑based optimization, this compound is fit‑for‑purpose, whereas high‑affinity antagonists like SB‑269970 would produce near‑complete receptor blockade at comparable concentrations.
- [1] BindingDB entry BDBM50458551 (ChEMBL4215197). Ki = 881 nM; human recombinant 5‑HT₇ receptor expressed in CHO cells, [³H]LSD 1 nM. Note: The SMILES string associated with this BDBM entry (Cc1ccccc1-c1n[nH]c2CCNCCc12) may reflect a structural mis‑assignment; data from the original patent source should be cross‑verified. Consult the original patent EP1630158A1 for definitive compound identification. View Source
